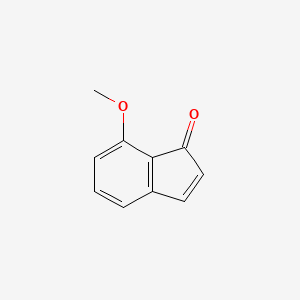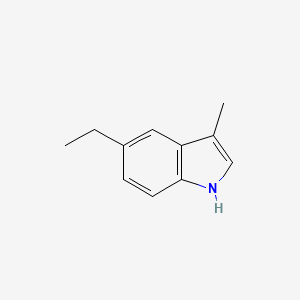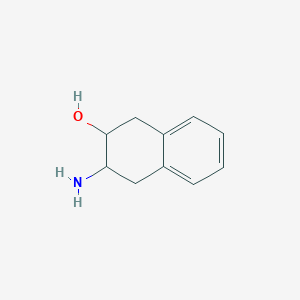
1-(1H-inden-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Inden-6-yl)ethanone is an organic compound with the molecular formula C11H10O It is a derivative of indene, featuring an ethanone group attached to the 6th position of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-Inden-6-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Inden-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(1H-Inden-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1H-Inden-6-yl)ethanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1H-Indol-6-yl)ethanone: Similar structure but with an indole ring instead of an indene ring.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: A dihydro derivative with different reactivity and properties.
1-(octahydro-1H-inden-1-yl)ethanone: A fully hydrogenated version with distinct chemical behavior.
Uniqueness: 1-(1H-Inden-6-yl)ethanone is unique due to its specific ring structure and position of the ethanone group. This configuration imparts distinct reactivity and properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(3H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H10O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h2-3,5-7H,4H2,1H3 |
Clé InChI |
ADPFZQUBKWKEAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)

